Product packaging for GW2974(Cat. No.:CAS No. 202272-68-2)

GW2974

Cat. No.: B1672456
CAS No.: 202272-68-2
M. Wt: 395.5 g/mol
InChI Key: DYYZXRCFCVDSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Receptor Tyrosine Kinases in Cellular Regulation and Pathophysiology

Receptor tyrosine kinases (RTKs) are a critical class of transmembrane protein receptors characterized by their intrinsic tyrosine kinase activity in the cytoplasmic region nih.gov. These receptors are fundamental to signal transduction, converting extracellular signals into intracellular responses by activating protein kinases and initiating protein phosphorylation nih.gov. RTKs are expressed throughout the body and play indispensable roles in regulating diverse cellular processes, including cell differentiation, proliferation, survival, metabolism, and migration nih.govresearchgate.netmdpi.comfrontiersin.org.

Dysfunction of RTKs is implicated in a wide array of human diseases, most notably cancers, but also neurodegenerative conditions such as Alzheimer's disease and certain cardiovascular disorders nih.govresearchgate.netmdpi.comfrontiersin.orgwikipedia.orgmedsci.orgwikipedia.orgexplorationpub.comnih.gov. The presence of mutated or overexpressed RTKs carries significant therapeutic and prognostic implications in numerous malignancies, making them attractive targets for drug development nih.govresearchgate.netmdpi.comfrontiersin.orgmedsci.orgd-nb.info.

Overview of EGFR and HER2/ErbB2 Signaling in Disease Contexts

The Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2, Neu, or CD340) are prominent members of the ErbB family of RTKs wikipedia.orgmdpi.comrockland.comtandfonline.comdanaher.comersnet.orgfrontiersin.orgamegroups.org. Upon ligand binding (for EGFR) or through ligand-independent mechanisms (for HER2, which is an orphan receptor), these receptors undergo dimerization, forming homodimers or heterodimers (e.g., HER2/HER3 heterodimers are particularly potent) wikipedia.orgnih.govmdpi.comrockland.comtandfonline.comdanaher.comfrontiersin.orgaacrjournals.org. This dimerization stimulates their intrinsic intracellular protein-tyrosine kinase activity, leading to autophosphorylation of tyrosine residues and the subsequent activation of various downstream signaling pathways, including the PI3K/Akt, RAS/MEK/MAPK, and STAT pathways frontiersin.orgwikipedia.orgd-nb.infomdpi.comrockland.comdanaher.comfrontiersin.orgaacrjournals.org. These pathways collectively regulate cell proliferation, survival, and differentiation mdpi.comrockland.com.

Aberrant EGFR and HER2 signaling is a hallmark of many cancers. Overexpression, gene amplification, or activating mutations of these receptors lead to uncontrolled cell division, proliferation, and survival wikipedia.orgwikipedia.orgmdpi.comrockland.comtandfonline.comdanaher.comfrontiersin.orgamegroups.orgaacrjournals.orgcreative-diagnostics.comoup.comfrontiersin.orgoncoscience.us. For instance, HER2 overexpression or amplification is associated with aggressive tumor behavior and poor prognosis in breast and gastric cancers mdpi.comrockland.comoncoscience.us. Activating mutations in EGFR, such as the EGFRvIII mutation frequently observed in glioblastoma, result in constitutive activation of the receptor wikipedia.orgdanaher.com. Dysregulated EGFR signaling also contributes to chronic inflammatory airway diseases ersnet.org.

Rationale for Dual EGFR/HER2 Kinase Inhibition as a Therapeutic Strategy

Given the critical roles of EGFR and HER2 in oncogenesis, targeting these RTKs represents a compelling therapeutic strategy nih.govresearchgate.netmdpi.comfrontiersin.orgwikipedia.orgmedsci.orgd-nb.info. The rationale for dual EGFR/HER2 kinase inhibition stems from the ability to block a broader spectrum of cell signaling pathways that can arise from the diverse homo- and heterodimerization patterns involving EGFR, HER2, and other HER family members like HER3 and HER4 nih.govmedscape.complos.org. This comprehensive blockade can be more effective than targeting a single receptor.

Furthermore, dual inhibition strategies are designed to overcome mechanisms of resistance that often emerge with single-agent therapies. For example, dual EGFR/HER2 inhibition has shown promise in preclinical models to overcome acquired resistance to anti-EGFR monoclonal antibodies such as cetuximab nih.govresearchgate.net. Dual inhibition by compounds like lapatinib (B449) has also demonstrated superior downregulation of genes involved in nucleotide synthesis, which can sensitize cancer cells to fluoropyrimidines and enhance the efficacy of cytotoxic anticancer drugs in specific tumor subsets plos.org.

Historical Context of Tyrosine Kinase Inhibitor Development and the Positioning of GW2974

The field of tyrosine kinase inhibitor (TKI) development began to flourish following the discovery in 1978 that transforming oncogenes of tumor viruses encoded mutant tyrosine kinases pnas.orgacs.org. This realization spurred the search for small molecule inhibitors that could selectively block the activity of these enzymes pnas.orgacs.orgwikipedia.orgcsic.es. The breakthrough came in 2001 with the FDA approval of imatinib, the first TKI, for the treatment of chronic myelogenous leukemia pnas.orgacs.orgcsic.esnih.gov. Since then, over 20 small molecule TKIs have been approved for various cancers and other diseases, including gefitinib (B1684475) and erlotinib (B232) (EGFR inhibitors) and lapatinib (a dual EGFR/HER2 inhibitor) wikipedia.orgplos.orgacs.orgwikipedia.orgnih.govmdpi.com.

This compound is positioned within this lineage of targeted therapies as a potent dual inhibitor of EGFR and HER2 kinases nih.govaacrjournals.orgcancer-research-network.commedchemexpress.comnih.gov. It is a quinazoline (B50416) derivative and a structural analog of lapatinib (GW572016), reflecting a continued effort to develop compounds that effectively target the ErbB family of receptors aacrjournals.orgnih.govgelisim.edu.tr.

Detailed Research Findings on this compound:

This compound exhibits potent inhibitory activity against EGFR and HER2, with reported half-maximal inhibitory concentration (IC50) values of 0.007 μM for EGFR and 0.016 μM for HER2 cancer-research-network.commedchemexpress.com. This dual inhibitory action contributes to its observed effects in various preclinical studies.

Table 1: this compound Inhibitory Potency against EGFR and HER2

TargetIC50 (μM)
EGFR0.007
HER20.016

In glioblastoma multiforme (GBM) research, this compound has demonstrated the ability to inhibit the proliferation of U87MG and U251MG cells at concentrations ranging from 0.5-5 μM after 24 hours of treatment, with significant cytotoxicity appearing at 10 μM or above cancer-research-network.commedchemexpress.com. It also showed a dose-related role in inhibiting GBM cell invasion and migration cancer-research-network.commedchemexpress.com. In in vivo GBM xenograft models, this compound at 30 mg/kg inhibited tumor growth, invasion, and angiogenesis cancer-research-network.comnih.gov. However, interestingly, a higher dose (100 mg/kg) was observed to abrogate the inhibitory effect on tumor invasion, potentially due to activation of the p38 MAPK pathway, suggesting a dose-dependent effect on invasion cancer-research-network.comnih.gov. This compound also inhibited the growth of other cancer cell lines, including BT474, HN5, and N87 cells cancer-research-network.commedchemexpress.com.

Beyond its anticancer properties, this compound has shown cardiac cell protective activity. It activates AMP-activated protein kinase (AMPK) and its downstream substrates, stimulating fatty acid oxidation, which in turn increases ATP production in HER2-expressing human cardiomyocytes, thereby protecting against TNFα-induced apoptosis cancer-research-network.comnih.govpnas.org.

Furthermore, this compound has been found to reverse multidrug resistance mediated by ATP-binding cassette (ABC) transporters, specifically ABCB1 and ABCG2 aacrjournals.orgnih.gov. It significantly increased the intracellular accumulation of anticancer substrates like paclitaxel (B517696) and mitoxantrone (B413) in cells overexpressing these transporters by directly blocking their efflux function aacrjournals.org.

Another area of research indicates that this compound can interact with and stabilize human telomeric G-quadruplex DNA gelisim.edu.trplos.org. This interaction, primarily through intercalation binding, suggests a potential anticancer mechanism by inhibiting the telomerase enzyme gelisim.edu.trplos.org. This compound demonstrated a good affinity for G-quadruplex DNA with a binding constant of 2.41 × 10^6 M^-1 and a melting temperature (Tm) shift of 9.9 °C, showing a preference for G-quadruplex over duplex DNA by 4.71-fold gelisim.edu.trplos.org.

Table 2: this compound Interaction with Human Telomeric G-quadruplex DNA

ParameterValue
Binding Constant (M⁻¹)2.41 × 10⁶
Melting Temperature (Tₘ) Shift (°C)9.9
Selectivity over Duplex DNA (fold)4.71

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21N7 B1672456 GW2974 CAS No. 202272-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-(1-benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7/c1-29(2)22-11-19-20(13-24-22)25-15-26-23(19)28-18-8-9-21-17(10-18)12-27-30(21)14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYZXRCFCVDSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)N(N=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424963
Record name 4-N-(1-Benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202272-68-2
Record name GW2974
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202272682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-N-(1-Benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Action of Gw2974

Direct Kinase Inhibition Profile

GW2974 functions as a potent inhibitor of specific receptor tyrosine kinases, a class of enzymes crucial for mediating cell growth, proliferation, differentiation, and survival. wikipedia.org

This compound acts as a dual inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases. mrc.ac.ukwikipedia.org These kinases belong to the ErbB family of receptor tyrosine kinases. nih.gov The inhibitory action of this compound involves competitive binding at the ATP-binding site within the tyrosine kinase domain of both EGFR and HER2. mrc.ac.uk This competitive interaction prevents the binding of ATP, which is essential for the kinase activity of these receptors. mrc.ac.ukwindows.net Beyond EGFR and HER2, this compound has also been shown to inhibit Met phosphorylation, indicating a broader inhibitory spectrum against certain receptor tyrosine kinases. uni.lumrc.ac.uk

A direct consequence of this compound's competitive binding at the ATP-binding site is the inhibition of receptor autophosphorylation. mrc.ac.ukwikipedia.org Autophosphorylation is a critical step in the activation of EGFR and HER2, leading to the recruitment and activation of downstream signaling molecules. nih.govwindows.net By blocking this process, this compound effectively prevents the initiation of signaling cascades normally triggered by these receptors. Research has demonstrated that this compound can significantly suppress EGFR phosphorylation induced by certain stimuli in vitro. mrc.ac.uk This inhibition of receptor autophosphorylation has been observed in various cellular contexts, including tumor xenograft models, where this compound caused a reduction of ErbB-2 and EGFR autophosphorylation in tumor fragments. mrc.ac.ukresearchgate.net

Competitive Binding at the ATP-Binding Site of EGFR and HER2/ErbB2 Kinases

Downstream Signaling Pathway Modulation

The direct inhibition of EGFR and HER2 kinases by this compound leads to a cascade of effects on multiple downstream signaling pathways, which are often aberrantly activated in various cancers.

The PI3K/AKT/mTOR pathway is a central intracellular signaling pathway that plays a pivotal role in regulating cell proliferation, survival, migration, and metabolism. googleapis.com this compound has been shown to attenuate this pathway. For instance, in hepatocellular carcinoma (HCC) cells, treatment with this compound, an EGFR inhibitor, led to the suppression of the downstream PI3K/AKT/mTOR signaling pathway. This attenuation resulted in decreased cell proliferation and increased apoptosis in HCC cells. Specifically, this compound inhibits the phosphorylation of Akt, a key component of this pathway, in a dose-dependent manner. uni.lumrc.ac.uk

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and survival. mrc.ac.uk The effect of this compound on this pathway can vary depending on the cellular context. In certain cell lines, such as H1666 cells, this compound inhibited the phosphorylation of Erk1/2 at submicromolar concentrations, consistent with its antiproliferative activity. uni.lu However, in other cell lines, like H441 cells, phospho-Erk1/2 was not significantly affected by this compound, or it was only reduced to baseline basal levels, suggesting context-dependent regulation. uni.lumrc.ac.uk

This compound has a notable influence on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Src Homology 2 Domain-Containing (Shc) proteins. STAT3 is a transcription factor frequently activated in cancers, regulating genes involved in cell proliferation and survival. wikipedia.org Shc proteins are adaptor proteins that link activated receptor tyrosine kinases to downstream pathways, including the Ras-ERK pathway. uniprot.org Studies have demonstrated that this compound inhibits the phosphorylation of both STAT3 and Shc in a dose-dependent manner. uni.lumrc.ac.uk This inhibitory effect on STAT3 and Shc phosphorylation is particularly pronounced and more effective in contexts where other compensatory mechanisms, such as Met activation, are downregulated. mrc.ac.ukmrc.ac.uk

Implications for Wnt Signaling Activity

As a dual inhibitor of EGFR and ErbB-2 receptor tyrosine kinases, this compound has been observed to inhibit Wnt2–Wnt7b cooperative signaling in a dose-dependent manner pnas.org. The EGF and PDGF signaling pathways, which are targets of this compound, are known to be involved in the regulation of Wnt signaling activity pnas.org. This suggests that this compound's inhibition of EGFR/ErbB-2 tyrosine kinases can directly influence Wnt signaling, especially in contexts where Wnt ligands engage in cooperative signal transduction pnas.org.

Activation of Cellular Metabolic Stress Responses

This compound is notable for its ability to activate AMP-activated protein kinase (AMPK), thereby initiating a metabolic stress response within human cardiomyocytes nih.govascopubs.orgpnas.org. This activation is critical for the protection of cardiac cells from cell death induced by TNFα nih.govascopubs.orgpnas.orgnih.gov. The metabolic stress response elicited by this compound involves the activation of catabolic pathways ascopubs.orgaacrjournals.org.

Induction of AMP-Activated Protein Kinase (AMPK) Activity

This compound effectively activates AMPK in both human cardiac cells and cancer cells nih.govtandfonline.com. This activation is characterized by the phosphorylation of AMPK ascopubs.orgaacrjournals.org. AMPK serves as a pivotal regulator in the mitochondrial pathways responsible for energy production ascopubs.orgaacrjournals.orgtandfonline.com. The activation of AMPK by this compound is essential for its protective effects on cardiac cells and its modulatory influence on cancer cells nih.govtandfonline.com. Studies have further demonstrated that this compound activates AMPK in cardiomyocytes in a manner that is both time- and dose-dependent researchgate.net.

Role of Calcium-Dependent Pathways in AMPK Activation

The activation of AMPK by this compound is a calcium-dependent process nih.govascopubs.orgpnas.orgaacrjournals.orgtandfonline.comnih.govresearchgate.net. Experimental evidence indicates that calcium chelation, for instance, through the use of BAPTA/AM, can abolish this compound-induced AMPK activation and its subsequent downstream effects, such as fatty acid oxidation nih.govascopubs.orgpnas.orgtandfonline.comnih.gov. This highlights that an increase in intracellular calcium levels, resulting from the inhibition of HER2 (and EGFR) kinase activity by this compound, plays a crucial role in the activation of AMPK nih.gov.

Metabolic Reprogramming and Fatty Acid Oxidation

This compound stimulates calcium-dependent fatty acid oxidation both in vitro and within the myocardium of treated rodents nih.govascopubs.orgpnas.orgaacrjournals.orgnih.gov. This process contributes to an increase in ATP levels ascopubs.orgaacrjournals.org. The activation of AMPK by this compound leads to enhanced fatty acid oxidation and ATP production pnas.orgnih.gov. Specifically, this compound significantly reduces acylcarnitine C18 and C16, concurrently increasing smaller lipid oxidation products (C2) nih.gov. It also leads to a reduction in cellular lipid content, an effect that can be reversed by calcium chelation tandfonline.comnih.gov.

Furthermore, this compound elevates the steady-state protein levels of PGC-1 and ERRα, which are molecules associated with mitochondrial fatty acid oxidation, as well as MCAD, an inhibitor of fatty acid synthesis nih.gov. These findings collectively indicate that this compound initiates a cascade of metabolic events, mediated by calcium-dependent AMPK activation, that results in the conservation of cellular energy through the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation as an alternative energy source nih.gov. Metabolic reprogramming, encompassing shifts in fatty acid oxidation, represents a vital aspect of cellular adaptation to metabolic stress imrpress.comnih.govbiorxiv.orgdoaj.orgresearchgate.net.

Table 1: Effects of this compound on Metabolic Parameters

ParameterEffect of this compound TreatmentCitation
AMPK ActivityActivated (phosphorylation increased) nih.govascopubs.orgpnas.orgnih.govaacrjournals.orgtandfonline.com
Intracellular CalciumIncreased (indirectly, leading to AMPK activation) nih.gov
Fatty Acid OxidationStimulated nih.govascopubs.orgpnas.orgaacrjournals.orgnih.gov
ATP LevelsUpregulated ascopubs.orgaacrjournals.org
Cellular Lipid ContentReduced tandfonline.comnih.gov
PGC-1 Protein LevelsIncreased nih.gov
ERRα Protein LevelsIncreased nih.gov
MCAD Protein LevelsIncreased (inhibitor of fatty acid synthesis) nih.gov
Acylcarnitine C18 & C16Markedly reduced nih.gov
Smaller Lipid Oxidation Products (C2)Increased nih.gov

Interaction with Genomic Structures

Stabilization of Human Telomeric G-Quadruplex DNA

This compound interacts with and stabilizes human telomeric G-quadruplex DNA researchgate.netnih.govgelisim.edu.trchemicalpapers.comnih.govresearchgate.netgelisim.edu.tr. Human telomeres are characterized by guanine-rich tandem repeats that possess the capacity to fold into intramolecular G-quadruplex structures gelisim.edu.trchemicalpapers.comgelisim.edu.tracs.org. The stabilization of these G-quadruplex structures by this compound can lead to the inhibition of the telomerase enzyme, which is frequently active in a high percentage of cancer cells. This mechanism suggests a potential anticancer role for this compound gelisim.edu.trchemicalpapers.comnih.govgelisim.edu.tr.

Research indicates that this compound exhibits a strong affinity for G-quadruplex DNA, evidenced by a binding constant of 2.41 × 10^6 M^-1 and a melting temperature shift (ΔTm) of 9.9 °C gelisim.edu.trchemicalpapers.comgelisim.edu.tr. These findings signify an increased stability of the G-quadruplex structure upon binding with this compound nih.govgelisim.edu.trchemicalpapers.comresearchgate.netgelisim.edu.tr. This compound demonstrates good specificity for quadruplex DNA over duplex DNA, with a selectivity factor of 4.71-fold gelisim.edu.trchemicalpapers.comgelisim.edu.tr. The interaction mechanism involves intercalation binding at two distinct dependent binding sites researchgate.netnih.govnih.govresearchgate.net. The stoichiometric ratio between this compound and telomeric G-quadruplex DNA (per strand) has been determined to be 2:1 gelisim.edu.trchemicalpapers.comgelisim.edu.tr.

Table 2: Interaction Parameters of this compound with Human Telomeric G-Quadruplex DNA

ParameterValueCitation
Binding Constant (Kb)2.41 × 10^6 M^-1 gelisim.edu.trchemicalpapers.comgelisim.edu.tr
Melting Temperature Shift (ΔTm)9.9 °C nih.govgelisim.edu.trchemicalpapers.comresearchgate.netgelisim.edu.tr
Selectivity (Quadruplex vs. Duplex DNA)4.71-fold gelisim.edu.trchemicalpapers.comgelisim.edu.tr
Stoichiometric Ratio (this compound:TelQ)2:1 (per strand) gelisim.edu.trchemicalpapers.comgelisim.edu.tr
Binding ModeIntercalation binding researchgate.netnih.govgelisim.edu.trnih.govresearchgate.net

Mechanisms of G-Quadruplex Binding and Selectivity

G-quadruplex DNA structures are non-canonical nucleic acid conformations rich in guanine, capable of forming four-stranded structures stabilized by Hoogsteen hydrogen bonding gelisim.edu.tr. Human telomeres, composed of tandem guanine-rich repeats, can form intramolecular G-quadruplex structures, which are known to inhibit the telomerase enzyme—an enzyme frequently active in over 85% of cancer cells gelisim.edu.trchemicalpapers.com. The stabilization of these G-quadruplex structures by small molecules is considered a potential anti-cancer strategy gelisim.edu.trnih.gov.

This compound has demonstrated a significant affinity for human telomeric G-quadruplex DNA, specifically the AG3(TTAGGG)3 sequence gelisim.edu.trchemicalpapers.comnih.gov. Studies utilizing various spectroscopic techniques, including UV-Vis absorption, fluorescence, and circular dichroism (CD), have elucidated its binding characteristics. This compound interacts with G-quadruplex DNA through multiple binding modes, which may include intercalation, groove binding, and stacking with the terminal G-quartet gelisim.edu.trchemicalpapers.comnih.gov.

Quantitative analyses have revealed a strong binding affinity of this compound to G-quadruplex DNA, with a reported binding constant of 2.41 × 10^6 M^-1 gelisim.edu.trchemicalpapers.com. This interaction leads to a notable stabilization of the G-quadruplex structure, evidenced by a melting temperature shift (ΔTm) of 9.9 °C gelisim.edu.trchemicalpapers.comnih.gov. The stoichiometric ratio between this compound and the telomeric G-quadruplex (TelQ) has been determined to be 2:1 (this compound:TelQ per strand) gelisim.edu.trchemicalpapers.com. However, increasing the molar ratio of this compound beyond 1:1 (drug:G-quadruplex) has been observed to result in a decreased stabilization effect on the DNA nih.govnih.gov.

Crucially, this compound exhibits good specificity for G-quadruplex DNA over duplex DNA. It has shown a selectivity of approximately 4.71-fold for quadruplex over duplex DNA gelisim.edu.trchemicalpapers.com, with other studies reporting ≥ 4.0-fold better selectivity over double-stranded calf thymus DNA (ct-DNA) researchgate.netnih.gov. In silico molecular docking and dynamics studies further support these findings, indicating favorable exothermic binding of this compound into two sites of both parallel and hybrid G-quadruplex DNA structures researchgate.netnih.gov. This firm stabilization of human telomeric G-quadruplex DNA by this compound is considered a plausible fundamental mechanism contributing to its anti-cancer effects, in addition to its known modulation of tyrosine kinase and adenosine (B11128) receptors researchgate.netnih.govnih.gov.

Table 2: Binding Parameters of this compound with Human Telomeric G-Quadruplex DNA

ParameterValueMethod/Context
Binding Constant (K)2.41 × 10^6 M^-1Fluorescence quenching assay gelisim.edu.trchemicalpapers.com
Melting Temperature Shift (ΔTm)9.9 °CUV-Vis melting curves gelisim.edu.trchemicalpapers.comnih.gov
Stoichiometric Ratio (this compound:TelQ)2:1 (per strand)Absorption, fluorescence, CD spectroscopy gelisim.edu.trchemicalpapers.com
Selectivity (Quadruplex:Duplex)≥ 4.0 to 4.71-fold better selectivityFluorescence quenching, competitive binding assays researchgate.netgelisim.edu.trchemicalpapers.comnih.gov
Binding ModesIntercalation, groove, stackingUV-Vis, fluorescence, CD spectroscopy, molecular docking researchgate.netgelisim.edu.trchemicalpapers.comnih.gov

Preclinical Efficacy Studies of Gw2974 in Disease Models

Oncological Applications

Breast Cancer Models

Reversal of ATP Binding Cassette (ABC) Transporter-Mediated Multidrug Resistance (MDR)

The overexpression of ATP binding cassette (ABC) transporters is a significant factor in the development of multidrug resistance (MDR) in cancer, leading to suboptimal responses to chemotherapy nih.govnih.gov. GW2974 has shown the ability to reverse MDR by blocking the efflux function of key ABC transporters nih.govnih.govresearchgate.netresearchgate.net. This reversal occurs without significantly altering the expression levels of these transporters nih.govnih.govaacrjournals.org.

This compound significantly sensitizes cancer cells overexpressing ABCB1 (also known as P-glycoprotein or MDR1) to their anticancer substrates nih.govnih.govaacrjournals.org. Studies have shown that this compound increases the intracellular accumulation of [3H]-paclitaxel in ABCB1-overexpressing cells nih.govnih.govaacrjournals.org. This indicates that this compound effectively blocks the efflux function of ABCB1, thereby enhancing the cytotoxic effects of chemotherapy drugs that are typically expelled by this transporter nih.govnih.govresearchgate.net.

Table 1: Effect of this compound on IC₅₀ Values of Anticancer Drugs in ABCB1-Overexpressing Cells

Cell Line (ABCB1 Overexpressing)Anticancer DrugIC₅₀ (µM) Without this compoundIC₅₀ (µM) With this compound (5 µM)Effect
KB-C2ColchicineSignificantly higherSignificantly decreasedSensitization nih.gov
HEK/ABCB1VincristineSignificantly higherSignificantly decreasedSensitization nih.gov
KB-C2Paclitaxel (B517696)Significantly higherSignificantly decreasedSensitization nih.gov
HEK/ABCB1PaclitaxelSignificantly higherSignificantly decreasedSensitization nih.gov

Note: Data derived from the observation that this compound significantly decreased IC₅₀ values in ABCB1 overexpressing cells nih.gov. Specific numerical IC₅₀ values for all drugs were not provided in the source for direct extraction into a table, but the trend of sensitization is clearly stated.

This compound also demonstrates efficacy in reversing ABCG2 (Breast Cancer Resistance Protein, BCRP) mediated drug resistance nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org. It has been shown to significantly increase the intracellular accumulation of [3H]-mitoxantrone in ABCG2-overexpressing cells nih.govnih.govaacrjournals.org. Furthermore, this compound significantly inhibits ABCG2-mediated transport of methotrexate (B535133) in ABCG2-overexpressing membrane vesicles nih.govnih.govaacrjournals.org. This blockade of efflux function contributes to the resensitization of drug-resistant cancer cells nih.govnih.govresearchgate.net.

Table 2: Effect of this compound on IC₅₀ Values of Anticancer Drugs in ABCG2-Overexpressing Cells

Cell Line (ABCG2 Overexpressing)Anticancer DrugIC₅₀ (µM) Without this compoundIC₅₀ (µM) With this compound (2.5 or 5 µM)Effect
ABCG2-482-R2Mitoxantrone (B413) (MX)Significantly higherSignificantly decreasedSensitization nih.gov
ABCG2-482-T7Mitoxantrone (MX)Significantly higherSignificantly decreasedSensitization nih.gov
ABCG2-482-R2Doxorubicin (DOX)Significantly higherSignificantly decreasedSensitization nih.gov
ABCG2-482-T7Doxorubicin (DOX)Significantly higherSignificantly decreasedSensitization nih.gov

Note: Data derived from the observation that this compound significantly decreased IC₅₀ values in ABCG2 overexpressing cells nih.gov. Specific numerical IC₅₀ values for all drugs were not provided in the source for direct extraction into a table, but the trend of sensitization is clearly stated.

ABCB1 (P-glycoprotein) Efflux Blockade
Synergistic Antitumor Effects in Combination Therapies

This compound has shown synergistic antitumor effects when used in combination therapies. Its ability to reverse ABC transporter-mediated MDR suggests its utility in enhancing the effectiveness of conventional anticancer drugs nih.govnih.govresearchgate.netresearchgate.netaacrjournals.org. For instance, the combination of this compound with a dual inhibitor of ADAM10 and ADAM17 (INCB3619) resulted in a synergistic growth inhibitory effect on MCF-7 and HER-2/neu-transfected MCF-7 human breast cancer cells plos.orginvivochem.cn. Additionally, combinations of this compound with Bcl-2 inhibitors like GX15-070 or HA14-1 have been found to exert synergistic growth inhibitory effects on various human breast cancer cell lines, including MCF-7, MCF/18, and MTR-3 plos.org. These findings suggest that combining this compound with other anticancer agents, particularly EGFR tyrosine kinase inhibitors, could be a beneficial strategy for cancer treatment nih.govresearchgate.netresearchgate.netaacrjournals.org.

Gallbladder Carcinoma (Biliary Tract Cancer)

Gallbladder carcinoma (GBC), a type of biliary tract cancer (BTC), is often diagnosed at an advanced stage and is associated with a poor prognosis due to limited effective treatment options aacrjournals.orgnih.govnih.govdntb.gov.ua. This compound, as a dual EGFR/ErbB2 inhibitor, has been investigated for its potential in both preventing and treating GBC plos.orgaacrjournals.orgnih.govnih.govdntb.gov.ua.

In a transgenic mouse model of gallbladder carcinoma (BK5.erbB2 mice), which exhibits a high incidence of GBC by three months of age, this compound demonstrated significant chemopreventive efficacy plos.orgaacrjournals.orgnih.govdntb.gov.uaaacrjournals.org. When administered as a dietary supplement (200 ppm) starting in utero, this compound significantly reduced the incidence of gallbladder carcinoma aacrjournals.orgnih.gov. Compared to control mice, this compound treatment resulted in a 95% decrease in tumor incidence aacrjournals.org. This chemopreventive effect correlated with decreased levels of both ErbB2 and EGFR in gallbladder tissue aacrjournals.org.

Table 3: Chemopreventive Efficacy of this compound in BK5.erbB2 Mice

Treatment GroupGallbladder Carcinoma IncidenceReduction in Tumor Incidence (vs. Control)
Control Diet~70% (at 2 months of age) aacrjournals.orgN/A
This compound (200 ppm)3% aacrjournals.org95% aacrjournals.org

This compound also exhibited therapeutic activity in the BK5.erbB2 transgenic mouse model of gallbladder carcinoma plos.orgaacrjournals.orgnih.govdntb.gov.uaaacrjournals.org. In therapeutic protocols where 2-month-old mice with established GBC (incidence plateau of ~70%) were treated with 200 ppm this compound in their diet for one month, a significant decrease in the incidence of gallbladder carcinoma was observed aacrjournals.orgnih.gov. Histological analyses revealed a dramatic reduction in carcinoma incidence, with only 4.3% of treated mice developing gallbladder carcinoma (in situ) compared to 73.3% in the control group aacrjournals.org. This therapeutic effect was associated with a significant reduction in activated (phosphorylated) ErbB2 levels, even though total ErbB2 levels remained unchanged aacrjournals.org. Ultrasound biomicroscopy also depicted regression of gallbladder carcinoma in treated animals aacrjournals.org.

Table 4: Therapeutic Efficacy of this compound in BK5.erbB2 Mice

Treatment GroupGallbladder Carcinoma Incidence (after 1 month of treatment)
Control Diet73.3% aacrjournals.org
This compound (200 ppm)4.3% (in situ) aacrjournals.org
Chemopreventive Efficacy in Transgenic Mouse Models

Skin Carcinogenesis

Studies have explored the role of this compound in inhibiting the development and progression of skin tumors.

This compound has been demonstrated to effectively inhibit skin tumor promotion in two-stage carcinogenesis models. In these models, which typically involve initiation with 7,12-dimethylbenz(a)anthracene (DMBA) and promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA), this compound significantly reduced tumor formation researchgate.netnih.govnih.govnih.gov. This inhibitory effect was observed in both wild-type mice and BK5.erbB2 transgenic mice, with a more pronounced effect seen in the BK5.erbB2 mice, which overexpress ErbB2 in the epidermis researchgate.netnih.govnih.gov. The administration of this compound at 200 ppm in the diet proved effective in these studies nih.govaacrjournals.org.

Furthermore, the inhibitory action of this compound on skin tumor promotion was found to be reversible upon the withdrawal of the compound nih.govnih.gov. Mechanistically, this compound achieved its chemopreventive effects by inhibiting TPA-induced epidermal hyperproliferation, which correlated directly with a reduction in the activation of both EGFR and ErbB2 researchgate.netnih.govnih.gov. These findings underscore the critical role of both EGFR and ErbB2 in the development of skin tumors during the two-stage carcinogenesis process, particularly during the tumor promotion phase nih.govnih.gov.

Table 1: Effect of this compound on Skin Tumor Promotion in Mice

Mouse StrainTreatmentAverage Number of Tumors (at 9 weeks of promotion)Reversibility upon Withdrawal
BK5.erbB2Control19.3 ± 3.9 nih.govN/A
BK5.erbB2This compound1.0 ± 0.3 nih.govYes nih.govnih.gov
Wild-typeControl2.8 ± 1.0 nih.govN/A
Wild-typeThis compound1.8 ± 0.5 nih.govYes nih.govnih.gov

Hepatocellular Carcinoma (HCC)

This compound has also demonstrated efficacy in preclinical models of hepatocellular carcinoma, primarily through its influence on key signaling pathways.

In hepatocellular carcinoma (HCC) cells, this compound acts as an EGFR inhibitor, leading to the attenuation of the downstream Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway researchgate.netnih.govspandidos-publications.com. This pathway is frequently hyperactivated in HCC and plays a crucial role in regulating various cellular processes, including cell proliferation, survival, migration, and metabolism researchgate.netnih.govscielo.org.mxnih.gov.

Treatment of HepG2 HCC cells with this compound resulted in a significant decrease in cell proliferation and a notable increase in apoptosis researchgate.netnih.govspandidos-publications.comnih.gov. Research indicates that this compound achieves these effects by downregulating the protein expression of PI3K, phosphorylated (p)-AKT, and p-mTOR researchgate.netnih.govspandidos-publications.comnih.gov. Similar effects on PI3K, p-AKT, and p-mTOR protein expression and the induction of apoptosis were observed when miRNA-133b was overexpressed in HCC cells, and this compound further contributed to these effects in transfected HCC cells overexpressing miRNA-133b spandidos-publications.comnih.gov. These findings highlight this compound's potential as a therapeutic agent for HCC by targeting the critical PI3K/AKT/mTOR signaling cascade.

Table 2: Effects of this compound on HCC Cell Activity

Cell LineTreatmentEffect on PI3K/AKT/mTOR SignalingEffect on Cell ProliferationEffect on Apoptosis
HepG2This compoundAttenuation (downregulation of PI3K, p-AKT, p-mTOR) researchgate.netnih.govspandidos-publications.comnih.govDecreased researchgate.netnih.govspandidos-publications.comnih.govIncreased researchgate.netnih.govspandidos-publications.comnih.gov

Cardiac Cell Protection

Beyond its anticancer properties, this compound has been investigated for its ability to protect cardiac cells, a notable aspect given the cardiac toxicities associated with some cancer therapies.

This compound has demonstrated a protective effect on human cardiac cells (HMCs) against apoptosis induced by tumor necrosis factor-alpha (TNFα), a cytokine associated with cardiac toxicity nih.govnih.govaacrjournals.orgpnas.orgtandfonline.comresearchgate.netpnas.orgresearchgate.net. In contrast to trastuzumab, another HER2-targeted therapy, this compound was shown to protect cardiac cells from TNFα-induced cell death, whereas trastuzumab contributed to it nih.govaacrjournals.orgpnas.org.

The mechanism underlying this cardioprotective effect involves the activation of AMP-activated protein kinase (AMPK) by this compound nih.govnih.govaacrjournals.orgpnas.orgtandfonline.com. AMPK is a crucial regulator of mitochondrial energy production pathways nih.govaacrjournals.orgtandfonline.com. The activation of AMPK by this compound initiates a metabolic stress response in HMCs, which in turn protects against TNFα-induced cell death nih.govaacrjournals.orgpnas.org. This activation leads to increased cellular ATP production and stimulates calcium-dependent fatty acid oxidation both in vitro and in the myocardium of this compound-treated rodents nih.govaacrjournals.orgpnas.org. Conversely, the inhibition of AMPK by a specific inhibitor resulted in increased killing of cardiomyocytes, reinforcing the importance of AMPK activation in cardiac cell survival nih.gov.

This compound is characterized as a dual inhibitor of both EGFR and HER2 (ErbB1/2) tyrosine kinases nih.govnih.govnih.govaacrjournals.orgnih.govnih.govaacrjournals.orgpnas.orgtandfonline.comnih.gov. This dual inhibition distinguishes it from other HER2-targeted therapies, such as trastuzumab (Herceptin), a monoclonal antibody. A key difference observed in preclinical studies is the impact on cardiac cells. Unlike trastuzumab, this compound, similar to lapatinib (B449) (GW572016), which is structurally analogous to this compound, appears to have a reduced risk of cardiac toxicity nih.govnih.govpnas.orgtandfonline.comnih.gov.

Specifically, this compound activates AMPK in human cardiac cells, a mechanism not observed with trastuzumab nih.govnih.govaacrjournals.orgpnas.orgtandfonline.com. Trastuzumab neither activates AMPK nor stimulates fatty acid oxidation, and consequently, it does not protect HMCs against TNFα-mediated cell death pnas.org. Interestingly, while this compound protects normal cardiac myocytes by activating AMPK, this effect appears to be lethal to sensitive HER2-overexpressing breast cancer cells, which are "addicted" to glycolysis aacrjournals.org. This suggests a differential effect of this compound on healthy cardiac cells versus cancer cells, where it can synergize with TNFα to induce massive cell death in the latter while protecting the former aacrjournals.orgtandfonline.com. The ability of HER2-targeted therapies to activate AMPK may serve as a predictor for the risk of cardiomyopathy nih.gov.

Table 3: Comparative Effects of HER2-Targeted Therapies on Cardiac Cells

TherapyHER2/EGFR InhibitionAMPK Activation (HMCs)Fatty Acid Oxidation (HMCs)Protection from TNFα-Induced Apoptosis (HMCs)
This compoundDualYes nih.govnih.govaacrjournals.orgpnas.orgtandfonline.comYes nih.govaacrjournals.orgpnas.orgYes nih.govnih.govaacrjournals.orgpnas.orgtandfonline.comresearchgate.netpnas.orgresearchgate.net
TrastuzumabHER2 (monoclonal Ab)No nih.govaacrjournals.orgpnas.orgtandfonline.comNo pnas.orgNo (contributes to killing) nih.govaacrjournals.orgpnas.org
LapatinibDualYes (similar to this compound) pnas.orgN/AReduced cardiotoxicity nih.gov

Pharmacological and Toxicological Research Aspects of Gw2974

Effects on Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) serves as a critical protective interface, limiting the passage of many substances, including therapeutic agents, into the brain. Modulating BBB permeability is a significant area of research, especially for improving drug delivery to the central nervous system, such as in cases of brain metastatic breast cancer frontiersin.orgdoaj.org. GW2974 has been identified as a compound capable of influencing this barrier.

In Vitro Investigations on Endothelial Barrier Function and Permeability Enhancement

In vitro studies utilizing human BBB models, specifically brain-like endothelial cells (BLECs) derived from hematopoietic CD34+ stem cells, have been instrumental in assessing the effects of this compound on endothelial barrier function frontiersin.orgdoaj.org. Through high-throughput screening (HTS) of 1,278 compounds, this compound was among 175 substances identified that caused at least a 50 percent increase in BBB permeability frontiersin.orgfrontiersin.org.

Further detailed analysis revealed that this compound significantly increased BBB permeability and induced changes in protein and mRNA expression within BLECs frontiersin.orgdoaj.orgfrontiersin.org. The impact on endothelial barrier properties was evaluated through concentration-response analyses, measuring parameters such as fluorescein (B123965) permeability and Transendothelial Electrical Resistance (TEER) frontiersin.orgfrontiersin.org.

Detailed Research Findings:

A concentration-response analysis of this compound on BLECs demonstrated that its effect on endothelial permeability is concentration-dependent. Treatment with 6.25 µM of this compound did not significantly affect endothelial permeability frontiersin.orgfrontiersin.org. However, at higher concentrations, a notable increase in permeability was observed.

The following table summarizes the fold increase in endothelial permeability to FITC-avidin in BLECs after 24 hours of treatment with various concentrations of this compound:

This compound Concentration (µM)Fold Increase in Endothelial Permeability (FITC-avidin)
6.25No significant effect
12.5Significant increase
25Significant increase
50Significant increase
100Significant increase (e.g., 2.2-fold) frontiersin.org

Note: Specific fold increases for 12.5, 25, and 50 µM were not individually quantified in the provided snippets for this compound, but were stated as "significantly increased endothelial permeability" frontiersin.orgfrontiersin.org. The 100 µM value was mentioned as an example for ANI, but the context implies similar significant increases for this compound at these concentrations.

Further validation using transwell inserts confirmed these findings. Treatment with 100 µM this compound for 24 hours resulted in a substantial decrease in TEER and a significant increase in paracellular permeability to fluorescein frontiersin.org. TEER, a measure of barrier integrity, decreased by approximately 4-fold, while paracellular permeability increased by about 3-fold frontiersin.org.

Table: Effects of 100 µM this compound on BLEC Barrier Properties (24h Treatment)

ParameterChange (Fold)Statistical Significance
Transendothelial Electrical Resistance (TEER)4-fold decrease frontiersin.orgp < 0.001 frontiersin.org
Paracellular Permeability (Fluorescein)3-fold increase frontiersin.orgp < 0.05 frontiersin.org

It is also noted that the viability of BLECs was influenced by this compound, showing either a decrease or an increase depending on the concentration applied frontiersin.orgdoaj.orgfrontiersin.org.

Advanced Research Methodologies Applied to Gw2974 Studies

Cell-Based Assays

Cell-based assays are fundamental for assessing the direct impact of compounds like GW2974 on cellular processes, including growth, movement, and transporter function. These assays provide insights into the compound's efficacy at the cellular level.

Proliferation and viability assays are crucial for determining the cytotoxic or growth-inhibitory effects of this compound on various cell lines. These assays measure the number of live cells or their metabolic activity after compound exposure nih.govnebiolab.compromega.com. Common methods include colorimetric tetrazolium reagents (e.g., MTT, WST-8), resazurin (B115843) reduction, and luminogenic ATP assays nih.govnebiolab.compromega.comreactionbiology.com.

Studies have shown that this compound inhibits the proliferation of glioblastoma multiforme (GBM) cell lines, U87MG and U251MG, at concentrations ranging from 0.5 μM to 5 μM after 24 hours of treatment medchemexpress.com. Cytotoxicity became apparent at concentrations of 10 μM or above medchemexpress.com. Furthermore, this compound has demonstrated inhibitory effects on the growth of BT474, HN5, and N87 cells, with IC50 values reported to be less than 0.4 μM, and a 50% inhibition of cell growth observed at concentrations greater than 1.0 μM medchemexpress.com.

Table 1: this compound Effects on Cell Proliferation/Viability

Cell LineConcentration Range (μM)Incubation Time (h)Observed EffectIC50 (μM) / Growth Inhibition
U87MG0.5 - 524Inhibited proliferation medchemexpress.comN/A (cytotoxicity > 10 μM) medchemexpress.com
U251MG0.5 - 524Inhibited proliferation medchemexpress.comN/A (cytotoxicity > 10 μM) medchemexpress.com
BT4740.001 - 10024Inhibited growth medchemexpress.com< 0.4 (IC50), > 1.0 (50% inhibition) medchemexpress.com
HN50.001 - 10024Inhibited growth medchemexpress.com< 0.4 (IC50), > 1.0 (50% inhibition) medchemexpress.com
N870.001 - 10024Inhibited growth medchemexpress.com< 0.4 (IC50), > 1.0 (50% inhibition) medchemexpress.com

Cell invasion and migration assays are critical for understanding the metastatic potential of cancer cells and the ability of compounds to modulate these processes. Transwell assays are widely employed, where cells migrate or invade through a porous membrane, sometimes coated with an extracellular matrix (e.g., Matrigel) to simulate invasion nih.govfrontiersin.orgnih.gov.

This compound has been shown to have a dose-related impact on glioblastoma (GBM) cell invasion and migration medchemexpress.com. In U87MG and U251MG cells, treatment with 0.5 μM this compound for 24 hours significantly reduced the percentage of invading cells to 55.6% and 48.6%, respectively, compared to control medchemexpress.com. Similarly, the compound decreased the relative migration distances of U87MG and U251MG cells to 40.2% and 51.6%, respectively, at 0.5 μM medchemexpress.com.

Table 2: this compound Effects on Cell Invasion and Migration (0.5 μM, 24h)

Cell LineAssay TypeResult (Percentage relative to control)
U87MGInvasionReduced to 55.6% medchemexpress.com
U251MGInvasionReduced to 48.6% medchemexpress.com
U87MGMigrationReduced to 40.2% medchemexpress.com
U251MGMigrationReduced to 51.6% medchemexpress.com

Efflux function assays, particularly those employing flow cytometry, are used to assess the activity of ATP-binding cassette (ABC) transporters, which are often implicated in multidrug resistance (MDR) nih.govresearchgate.netplos.org. These assays typically involve incubating cells with fluorescent substrates (e.g., calcein (B42510) AM, mitoxantrone (B413), Rhodamine 123) and then measuring their intracellular accumulation or efflux using flow cytometry nih.govresearchgate.netplos.orgmdpi.com. An increase in intracellular fluorescence in the presence of a test compound indicates inhibition of the efflux transporter researchgate.net.

Research indicates that this compound can reverse multidrug resistance mediated by ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein) by blocking their efflux function plos.orgnih.gov. This compound significantly increased the sensitivity of ABCB1-overexpressing KB-C2 and HEK/ABCB1 cells to anticancer drugs such as colchicine, vincristine, and paclitaxel (B517696) in a concentration-dependent manner nih.gov. Similarly, it reversed ABCG2-mediated drug resistance in ABCG2-overexpressing cells nih.gov. However, this compound at 5 μM did not significantly affect ABCC1-mediated drug resistance in HEK/ABCC1 cell lines nih.gov.

Invasion and Migration Assays

Molecular and Biochemical Techniques

Molecular and biochemical techniques provide detailed information on the expression levels of genes and proteins, as well as post-translational modifications like phosphorylation, offering insights into the signaling pathways affected by this compound.

Western blotting is a widely used technique to detect and quantify specific proteins in cell lysates, allowing for the analysis of protein expression levels and phosphorylation status nih.govnovusbio.com. Protein phosphorylation, particularly tyrosine phosphorylation, is a crucial event in signal transduction pathways novusbio.com.

Studies involving this compound have utilized Western blotting to investigate its impact on key signaling molecules. As a dual EGFR/HER2 inhibitor, this compound's effect on the phosphorylation of these receptors can be analyzed researchgate.net. For instance, Western blot analysis has been employed to examine the levels of total and phosphorylated ErbB2 and EGFR in tissues from mice treated with this compound researchgate.net. Additionally, this compound has been shown to block NF-κB activity induced by TNF, as monitored through Western blot analysis conicet.gov.ar. Protein microarray and Western blot analyses have also indicated effects on the p38 mitogen-activated protein kinase (MAPK) pathway researchgate.net. Importantly, Western blot analysis revealed no significant changes in the protein expression levels of ABCB1 or ABCG2 in the presence of this compound, suggesting that its reversal of multidrug resistance is due to functional inhibition rather than altered protein expression nih.gov.

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and quantitative technique used to measure the expression levels of specific genes by quantifying their messenger RNA (mRNA) transcripts iric.cathermofisher.comnih.gov. The process typically involves extracting high-quality RNA, reverse transcribing it into complementary DNA (cDNA), and then amplifying and detecting target sequences using fluorescent dyes or probes thermofisher.com. The cycle threshold (Ct) value, where fluorescence crosses a set threshold, is inversely proportional to the initial amount of target mRNA, allowing for relative or absolute quantification of gene expression iric.cabio-rad.com.

qPCR is a standard method for gene expression analysis in molecular biology research thermofisher.combio-rad.com. While specific detailed findings regarding particular gene targets affected by this compound via qPCR were not extensively detailed in the provided search results, the technique is generally applied to understand how compounds influence gene transcription. This compound has been selected for detailed analysis using TaqMan® Gene Expression, indicating its use in gene expression studies frontiersin.org. This methodology would be employed to investigate changes in gene expression profiles in response to this compound, providing insights into its molecular mechanisms of action, such as its impact on signaling pathways or drug resistance mechanisms at the transcriptional level.

Circular Dichroism (CD) Spectroscopy

Computational Approaches

In Silico Modeling for DNA Interaction

In silico modeling techniques have been instrumental in understanding the molecular interactions of this compound, particularly with DNA structures. Studies have shown that this compound interacts with human telomeric G-quadruplex DNA, which is a four-stranded nucleic acid structure found in guanine-rich regions of the genome, including telomeres. Molecular docking and dynamics simulations have revealed favorable exothermic binding of this compound into two distinct sites within parallel and hybrid G-quadruplex DNA structures wikipedia.orgciteab.com. This interaction is hypothesized to contribute to its anti-cancer effects by stabilizing these G-quadruplex structures wikipedia.orgciteab.com.

Research findings indicate that this compound exhibits a high affinity for G-quadruplex DNA, with binding affinities ranging from 1.3 × 10⁸ to 1.72 × 10⁶ M⁻¹ wikipedia.orgciteab.com. The compound forms 2:1 complexes with telomeric G-quadruplex DNA (TelQ) per strand, with an average of one to two binding sites observed flybase.org. Furthermore, this compound demonstrates significant selectivity for G-quadruplex DNA over double-stranded calf thymus DNA (ct-DNA), showing at least 4.0-fold better selectivity, and specifically 4.71-fold in some studies wikipedia.orgciteab.comflybase.orgmims.com.

The stabilization effect of this compound on G-quadruplex DNA has been quantified through melting temperature (Tm) assays. This compound increased the melting temperature of human telomeric G-quadruplex DNA by 9.9°C. In contrast, its effect on ct-DNA was minimal, with a ΔTm of only 2.1°C, further highlighting its selective stabilization of G-quadruplex structures wikipedia.orgmims.com.

CompoundBinding Affinity (M⁻¹)ΔTm (G-quadruplex DNA) (°C)ΔTm (ct-DNA) (°C)Selectivity (G-quadruplex vs. ct-DNA)
This compound1.3 × 10⁸ – 1.72 × 10⁶9.9 wikipedia.orgmims.com2.1 wikipedia.orgmims.com≥ 4.0-fold wikipedia.orgciteab.commims.com, 4.71-fold flybase.org

In Vivo Animal Models

In vivo animal models have been crucial for evaluating the efficacy and mechanisms of this compound in a biological context. This compound has been identified as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), demonstrating activity in both in vitro and in vivo settings, including glioblastoma multiforme wikipedia.orgmims.com. Compared to GW-572016 (Lapatinib), this compound has exhibited superior therapeutic efficacy and reduced toxicity in models of gallbladder and breast cancers wikipedia.orgflybase.orgmims.com. Additionally, this compound has been shown to reverse multidrug resistance mediated by ATP-binding cassette (ABC) transporters, specifically ABCB1 and ABCG2, by inhibiting their efflux functions wikipedia.orgguidetopharmacology.orgnih.gov.

Tumor Xenograft Models (Subcutaneous and Intracranial)

In tumor xenograft models, where human cancer cells are implanted into immunocompromised animals, this compound has demonstrated anti-tumor activity. In subcutaneous xenograft models, this compound inhibited tumor growth in HN5 and BT474 models . For instance, it achieved approximately 95% inhibition in the HN5 model and about 50% inhibition in the BT474 model at a dose of 10 mg/kg .

In studies potentially involving intracranial xenografts, this compound at doses of 30 mg/kg and 100 mg/kg decelerated tumor growth in brain tissues. At 30 mg/kg, it specifically inhibited the invasion of tumors into peritumoral areas, and at both 30 mg/kg and 100 mg/kg, it inhibited angiogenesis . These findings underscore its potential in managing advanced tumors, including those in the central nervous system.

Transgenic Carcinogenesis Models

Transgenic animal models, which spontaneously develop cancer due to genetic modifications, provide valuable insights into chemoprevention and therapy. This compound has shown significant efficacy in preventing and treating gallbladder carcinoma in BK5.erbB2 transgenic mice wikipedia.orgflybase.orgmims.comuni-freiburg.dewikidata.org. In these models, this compound was found to be effective by targeting EGFR alone or in combination with ErbB2 wikipedia.orgflybase.orgmims.comuni-freiburg.dewikidata.org. Oral administration of this compound (200 ppm in the diet) acted as a potent chemopreventive and therapeutic agent in this mouse model of human biliary tract cancer uni-freiburg.dewikidata.org. Treatment with this compound in these models led to a reduction in the levels of both ErbB2 and EGFR uni-freiburg.de.

Furthermore, this compound was effective in preventing oral carcinogenesis induced by 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) in the hamster cheek pouch model, particularly at the post-initiation stage wikipedia.orgmims.comwikipedia.org.

High-Throughput Screening Methodologies

High-throughput screening (HTS) has been employed to identify novel activities of this compound, particularly concerning its ability to modulate the blood-brain barrier (BBB) permeability. In one HTS study, this compound was among 175 compounds identified from a library of 1,278 substances that caused at least a 50% increase in BBB permeability nih.govguidetopharmacology.orgmims.comctdbase.org.

This screening utilized a human BBB in vitro model consisting of brain-like endothelial cells (BLECs) derived from hematopoietic CD34+ stem cells nih.govguidetopharmacology.orgmims.comctdbase.org. BLECs were cultured in 96-well plates, treated with various chemicals, and permeability was assessed using FITC-avidin nih.govguidetopharmacology.orgmims.comctdbase.org. This compound significantly increased BBB permeability and altered the expression of specific proteins and mRNA in BLECs nih.govguidetopharmacology.orgmims.comctdbase.org.

The effects of this compound on endothelial permeability were concentration-dependent, as shown in the table below.

This compound Concentration (µM)Fold Increase in Endothelial Permeability
6.25No effect nih.govguidetopharmacology.orgctdbase.org
12.5No specific data found, but ANI increased permeability nih.govguidetopharmacology.orgctdbase.org
251.9 nih.govguidetopharmacology.orgctdbase.org
502.5 nih.govguidetopharmacology.orgctdbase.org
1002.7 nih.govguidetopharmacology.orgctdbase.org

Additionally, treatment with 100 µM this compound resulted in a significant 4-fold decrease in Transendothelial Electrical Resistance (TEER) and a 3-fold increase in paracellular permeability, further confirming its impact on BBB integrity nih.gov.

Future Directions and Translational Perspectives

Exploration of Combination Therapies with GW2974

Future research avenues for this compound include its integration into combination therapies to enhance efficacy and overcome drug resistance. Studies have already shown that this compound exhibits synergistic inhibitory effects when combined with Bcl-2 inhibitors, such as GX15-070 or HA14-1, in human breast cancer cell lines, including MCF-7, MCF/18, and MTR-3. spandidos-publications.com This suggests a potential benefit in simultaneously targeting ErbB receptor tyrosine kinases and Bcl-2 family proteins in breast cancer. spandidos-publications.com

Furthermore, this compound has been investigated in combination with anti-estrogen therapies, such as 4-hydroxy-tamoxifen and fulvestrant, in breast cancer cell lines like MCF7 and BT474. iiarjournals.org These combinations significantly enhanced growth inhibition and induced apoptosis, indicating a promising strategy for co-targeting estrogen receptor (ER) and HER family receptors. iiarjournals.org

A notable translational perspective lies in this compound's ability to reverse multidrug resistance (MDR). As a structural analog of lapatinib (B449), this compound, along with GW583340, has been shown to significantly sensitize cancer cells overexpressing ATP-binding cassette (ABC) transporters, specifically ABCB1 and ABCG2, to their anticancer substrates. nih.govnih.gov This reversal of MDR occurs by blocking the drug efflux function of these transporters, suggesting that this compound could be a valuable component in combination regimens to overcome chemotherapy resistance in various cancers. nih.govnih.gov Preclinical studies have also explored its effect in combination with gefitinib (B1684475) in gallbladder carcinoma models. researchgate.net Additionally, there is a suggestion to investigate combined treatment of this compound with somatostatin (B550006) analogues like Lanreotide for androgen-independent prostate cancer. spandidos-publications.com

Further Elucidation of Unique Mechanisms of Action

While this compound is recognized as a dual inhibitor of EGFR and HER2, further research aims to uncover additional unique mechanisms contributing to its biological effects. nih.govmedchemexpress.comcancer-research-network.com One intriguing finding is its capacity to activate AMP-activated protein kinase (AMPK) and its downstream substrates. cancer-research-network.com This activation stimulates fatty acid oxidation and increases ATP production in HER2-expressing human cardiomyocytes, offering protection against apoptosis induced by TNFα, a cytokine associated with cardiac failure. cancer-research-network.com This suggests a potential role beyond direct oncological inhibition, possibly in cardioprotection.

Research into glioblastoma multiforme (GBM) has revealed that this compound exhibits differential effects on tumor invasion depending on its concentration. nih.gov Low concentrations of this compound inhibit GBM cell invasion, while higher concentrations can counteract this inhibitory effect. nih.gov This complex dose-dependent response is hypothesized to involve the p38 mitogen-activated protein kinase (MAPK) pathway, indicating a need for further investigation into the precise signaling cascades modulated by this compound at varying concentrations. nih.gov

Another area of mechanistic exploration involves this compound's interaction with telomeric G-quadruplex DNA. plos.orggelisim.edu.tr Studies have demonstrated that this compound possesses a good affinity for G-quadruplex DNA, suggesting a possible anticancer mechanism through the stabilization of these structures and subsequent inhibition of the telomerase enzyme, which is often active in cancer cells. plos.orggelisim.edu.tr

Strategies for Overcoming Pharmacokinetic Challenges

A significant translational hurdle for this compound has been its pharmacokinetic profile, which contributed to its non-progression to clinical trials. spandidos-publications.comnih.gov Future directions in this area involve developing strategies to enhance its systemic exposure and optimize its delivery. General approaches for overcoming pharmacokinetic challenges include chemical modifications to improve solubility, stability, and resistance to first-pass metabolism.

Alternative formulation and drug delivery strategies are also being explored. These include the use of nanoparticles, microparticles, lipid and polymer conjugation, and the development of subcutaneous depots. mdpi.com Exploring different routes of administration, such as intraperitoneal, subcutaneous, or intravenous delivery, could also augment exposure compared to oral administration. mdpi.com

Interestingly, this compound has been shown to increase paracellular endothelial permeability and reduce Transendothelial Electrical Resistance (TEER) in brain endothelial cells. frontiersin.org This finding suggests a potential strategy for improving drug delivery across the blood-brain barrier, which could be particularly relevant for treating brain tumors like glioblastoma multiforme, for which this compound has shown activity. medchemexpress.comcancer-research-network.comfrontiersin.org The compound's ability to reverse ABCB1- and ABCG2-mediated drug resistance also contributes to overcoming pharmacokinetic challenges by increasing the intracellular accumulation of co-administered drugs. nih.govnih.gov

Investigation of this compound as a Research Tool Compound

This compound serves as a valuable research tool due to its well-defined inhibitory activities and diverse biological effects. It is explicitly designated for research use, particularly in glioblastoma multiforme (GBM) disease research. medchemexpress.comcancer-research-network.com Its potent dual inhibition of EGFR and HER2 makes it an essential probe for studying signaling pathways governed by these receptor tyrosine kinases, which are frequently dysregulated in various cancers. nih.govmedchemexpress.comcancer-research-network.com

Beyond its role as an anti-cancer agent, this compound's capacity to activate AMPK and confer cardiac cell protection positions it as a tool for investigating cardiac metabolism and related pathological conditions. cancer-research-network.com Its differential effects on GBM invasion and its interaction with the p38 MAPK pathway provide a model for exploring the complexities of tumor cell migration and invasion, and the role of specific signaling pathways in these processes. nih.gov Furthermore, its demonstrated affinity for telomeric G-quadruplex DNA makes it a useful compound for researchers studying telomerase inhibition and the broader field of G-quadruplex biology. plos.orggelisim.edu.tr Its ability to reverse multidrug resistance by modulating ABC transporters also makes it a critical tool for understanding and overcoming drug efflux mechanisms in cancer. nih.govnih.gov

Potential for Deriving Novel Therapeutic Candidates from this compound Analogs

The structural framework of this compound, a quinazoline (B50416) derivative and an analog of the clinically approved drug lapatinib, provides a strong foundation for the rational design and synthesis of novel therapeutic candidates. iiarjournals.orgnih.govplos.org The principle of deriving new compounds from existing scaffolds is a well-established strategy in drug discovery, aiming to improve pharmacokinetic properties, enhance target specificity, or broaden therapeutic applications.

Future efforts may focus on chemical modifications of this compound to address its known pharmacokinetic limitations, such as improving its bioavailability or reducing its clearance, while retaining or enhancing its desired pharmacological activities. The exploration of this compound in the context of proteolysis targeting chimera (PROTAC) technology represents a cutting-edge direction. google.com By incorporating the this compound moiety as a ligand for a target tyrosine kinase within a PROTAC molecule, researchers could leverage its binding affinity to induce targeted protein degradation, offering a novel therapeutic modality distinct from traditional enzyme inhibition. google.com This approach could lead to the development of a new generation of drugs with improved efficacy and specificity.

Q & A

Q. What are the primary mechanisms by which GW2974 modulates lipid metabolism in cardiac cells?

this compound activates AMP-activated protein kinase (AMPK) via calcium-dependent pathways, leading to increased fatty acid oxidation and reduced intracellular lipid content. Key experiments include:

  • Oil Red-O staining to quantify lipid droplets in HMCs cells under this compound treatment vs. controls .
  • Western blotting to confirm upregulation of mitochondrial fatty acid oxidation mediators (ERRα, PGC-1, MCAD) .
  • AMPK knockdown models to validate its role in lipid regulation .

Q. How does this compound reverse ABCB1/ABCG2-mediated multidrug resistance (MDR) in cancer cells?

this compound inhibits drug efflux by binding to ABCB1 and ABCG2 transporters, enhancing intracellular retention of chemotherapeutic agents. Methodological approaches include:

  • [³H]-paclitaxel/[³H]-methotrexate accumulation assays in ABCB1/ABCG2-overexpressing cell lines (e.g., HEK293 and KB-C2) .
  • Membrane vesicle transport assays to measure inhibition of substrate efflux .
  • Homology modeling and molecular docking to predict binding interactions with ABCB1/ABCG2 transmembrane domains .

Q. What in vivo models demonstrate this compound’s antitumor efficacy?

  • Xenograft models (HN5, BT474): this compound (10–30 mg/kg, oral b.i.d.) inhibited tumor growth by >95% and induced regression in EGFR/HER2-driven cancers .
  • DMBA-induced oral carcinogenesis (hamsters): Topical this compound reduced premalignant lesions and tumor burden by suppressing prostaglandin synthesis and cell proliferation .

Advanced Research Questions

Q. How do conflicting data on this compound’s AMPK activation in different cell types (e.g., HMCs vs. Au565) inform experimental design?

this compound’s AMPK activation is HER2-dependent in Au565 cells but HER2-independent in HMCs. Researchers should:

  • Compare isogenic cell lines with/without HER2 expression.
  • Use calcium chelators (BAPTA/AM) to dissect calcium’s role in AMPK signaling .
  • Validate findings with phospho-AMPK-specific antibodies and kinase-dead mutants .

Q. Why does this compound exhibit dual effects on glioblastoma multiforme (GBM) invasion depending on dosage?

Low-dose this compound inhibits GBM invasion via EGFR/HER2 blockade, while high doses activate p38 MAPK, paradoxically enhancing invasiveness. Critical methodologies:

  • Matrigel invasion assays with dose titration (0.1–10 μM) .
  • Phosphoprotein microarrays to map p38 MAPK activation under high-dose treatment .
  • Combination studies with p38 inhibitors (e.g., SB203580) to reverse adverse effects .

Q. How can structural insights from this compound-ABCB1/ABCG2 docking models guide the design of next-generation MDR inhibitors?

this compound binds to hydrophobic pockets in ABCB1 (e.g., Phe336, Val982) and ABCG2 (e.g., Phe489, Trp627) but lacks ionizable amine groups critical for potency. Recommendations:

  • Fragment-based drug design to optimize hydrogen-bonding (e.g., N1-Tyr307 interaction in ABCB1) .
  • Free energy perturbation (FEP) simulations to predict affinity improvements .
  • Co-crystallization trials with humanized ABC transporter models .

Q. What strategies resolve contradictions in this compound’s efficacy across EGFR/HER2-driven vs. Met-activated cancers?

this compound inhibits EGFR/HER2 but not Met in 32D/Met cells, highlighting context-dependent signaling. Solutions include:

  • Phospho-receptor tyrosine kinase (RTK) arrays to profile off-target effects .
  • Combinatorial therapy with Met-specific inhibitors (e.g., PHA-665752) .
  • RNA-seq to identify compensatory pathways (e.g., Ret or VEGFR-2) .

Methodological Guidelines

Q. How to validate this compound’s target specificity in complex biological systems?

  • Use isogenic cell lines with CRISPR/Cas9-mediated knockout of EGFR, HER2, or AMPK.
  • Pair pharmacologic inhibition with genetic rescue experiments (e.g., constitutively active AMPK mutants) .
  • Apply thermal shift assays to confirm direct binding to ABC transporters .

Q. What controls are essential for interpreting this compound’s dose-dependent effects?

  • Vehicle controls (DMSO) to rule out solvent toxicity.
  • Positive controls : Lapatinib for EGFR/HER2 inhibition; Verapamil for ABCB1 blockade .
  • Time-course experiments to distinguish acute vs. chronic effects (e.g., 36 vs. 72-hour exposures) .

Q. How to address this compound’s pharmacokinetic limitations in preclinical studies?

  • Pharmacodynamic biomarkers : Monitor AMPK phosphorylation or ABC transporter activity in plasma .
  • Nanoformulation to improve bioavailability and reduce off-target toxicity .
  • Interspecies scaling using allometric models to predict human-equivalent dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW2974
Reactant of Route 2
Reactant of Route 2
GW2974

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.